Fluorocoxib D
Description
Properties
Molecular Formula |
C55H55Cl2N5O5 |
|---|---|
Molecular Weight |
936.975 |
IUPAC Name |
N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide chloride salt |
InChI |
InChI=1S/C55H54ClN5O5.ClH/c1-33-43(44-31-40(65-2)21-22-47(44)61(33)55(64)36-17-19-39(56)20-18-36)32-48(62)57-23-3-4-24-58-54(63)35-15-13-34(14-16-35)49-45-29-37-9-5-25-59-27-7-11-41(50(37)59)52(45)66-53-42-12-8-28-60-26-6-10-38(51(42)60)30-46(49)53;/h13-22,29-31H,3-12,23-28,32H2,1-2H3,(H-,57,58,62,63);1H |
InChI Key |
VNAIUKMILANZLC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C(C2=CC3=C4N(CCC3)CCCC4=C2[O+]=C56)=C5C=C7CCCN8CCCC6=C87)C=C1)NCCCCNC(CC9=C(C)N(C(C%10=CC=C(Cl)C=C%10)=O)C%11=C9C=C(OC)C=C%11)=O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fluorocoxib D |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Fluorocoxib D
Synthetic Pathways and Methodological Approaches for Fluorocoxib D Elucidation
The synthesis of this compound, chemically known as N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide chloride salt, is a multi-step process rooted in the derivatization of indomethacin (B1671933). nih.govresearchgate.net The general strategy involves conjugating the carboxylate group of a cyclooxygenase-2 (COX-2) inhibitor with a fluorophore via a linker. acs.org
The synthesis of a related compound, CF3-fluorocoxib A, provides insight into the likely synthetic methodology. This process begins with the Fisher indole (B1671886) cyclization to create the core indole structure. acs.org Subsequently, the resulting compound is coupled with a protected diamine, such as mono N-tert-butoxycarbonyl-butylenediamine, using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt). acs.org The use of HOBt is crucial to prevent the formation of undesirable N-acylurea by-products. spiedigitallibrary.org Following the coupling reaction, the protecting group (e.g., BOC) is removed under acidic conditions. acs.org The final step involves the reaction of the deprotected amine with a succinimidyl ester of the desired fluorophore, such as 5-carboxy-X-rhodamine N-succinimidyl ester, in the presence of a base like triethylamine (B128534) to yield the final fluorocoxib compound. acs.orgspiedigitallibrary.org A similar conjugate chemistry strategy is employed for the synthesis of other fluorocoxib analogs like Fluorocoxib C. spiedigitallibrary.org
The purification of the final product is typically achieved through silica (B1680970) gel column chromatography. spiedigitallibrary.org
Design Principles for Hydrophilic Fluorocoxib Analogs
A significant challenge in the clinical translation of early fluorocoxibs, such as Fluorocoxib A, was their poor solubility in aqueous solutions. controlledreleasesociety.org This limitation prompted the development of more hydrophilic analogs like this compound to enhance their suitability for administration. controlledreleasesociety.orgmedkoo.com
The primary design principle for increasing hydrophilicity involves the modification of the parent fluorocoxib structure with water-soluble moieties. This compound, for instance, is a hydrophilic analog of Fluorocoxib A. nih.govmedkoo.com This increased water solubility is achieved through the specific chemical structure of the rhodamine-X-yl group and its linkage to the indomethacin core, which imparts better aqueous solubility compared to Fluorocoxib A. nih.govresearchgate.net
Another approach to improve the aqueous solubility of fluorocoxibs is through the formulation of nanoparticles. For example, Fluorocoxib A has been encapsulated in reactive oxygen species (ROS) responsive, diblock copolymer nanoparticles to create a water-soluble nano-formulation for intravenous administration. controlledreleasesociety.org
The overarching goal of these design principles is to create imaging agents that retain high selectivity and potency for COX-2 while possessing the necessary pharmacokinetic properties for effective in vivo imaging.
Structural Relationships and Derivatization from Parent Fluorocoxibs (e.g., Fluorocoxib A)
This compound is a direct derivative of Fluorocoxib A, which itself is a fluorescent conjugate of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govacs.org The core structure of these compounds is the indomethacin scaffold, which is responsible for binding to the COX-2 enzyme. researchgate.netresearchgate.net
The derivatization process involves the modification of the carboxylate group of indomethacin. acs.org This is a common strategy for generating potent and selective COX-2 inhibitors. acs.org In the case of fluorocoxibs, this carboxylate group is linked to a fluorophore via a diamine linker. acs.org
The development of various fluorocoxib analogs has explored modifications at different points of the parent structure:
Fluorophore: Different fluorophores have been conjugated to the indomethacin core to create analogs with varying photophysical properties. For instance, Fluorocoxib A utilizes a 5-carboxy-X-rhodamine fluorophore. spiedigitallibrary.org Fluorocoxib C, on the other hand, incorporates a near-infrared (NIR) dye, NIR664, for deeper tissue imaging. spiedigitallibrary.org
Indole Core: Modifications to the indomethacin scaffold itself have been investigated. For example, CF3-fluorocoxib A is a trifluoromethyl analog of Fluorocoxib A, where the methyl group at the 2-position of the indole ring is replaced with a trifluoromethyl group. acs.org This modification was found to improve the potency of COX-2 inhibition. acs.org
Linker: The length and nature of the alkyl chain linker between the indomethacin core and the fluorophore have been shown to be critical for COX-2 inhibitory potency and selectivity. Studies on a series of indomethacin conjugates revealed that an n-butyldiamide linker, as found in Fluorocoxib A, provided the best combination of these properties. acs.org
Redox-activatable Moieties: To enhance imaging specificity, redox-activatable analogs have been developed. Fluorocoxib Q, a nitroxide derivative of Fluorocoxib A, is a pro-fluorescent probe that becomes fluorescently activated upon encountering reactive oxygen species (ROS) in pathological tissues. nih.govbiorxiv.org
Molecular and Cellular Mechanisms of Action of Fluorocoxib D
Selective Cyclooxygenase-2 Enzyme Inhibition
Fluorocoxib D demonstrates selective inhibition of the COX-2 enzyme, a key characteristic for its function as a targeted imaging agent. nih.govresearchgate.net This selectivity is crucial for minimizing off-target binding and ensuring that the fluorescent signal accurately reflects the presence of COX-2.
Table 1: In Vitro COX-2 Inhibition Data for Fluorocoxib Analogs
| Compound | Cell Line/Enzyme Source | IC50 (µM) |
|---|---|---|
| CF3-fluorocoxib A | RAW264.7 cells | 0.08 acs.org |
| CF3-fluorocoxib A | 1483 HNSCC cells | 0.59 acs.org |
This table presents inhibitory concentrations (IC50) of fluorocoxib analogs against COX-2, illustrating the potent inhibition characteristic of this class of compounds.
The selectivity of this compound for COX-2 has been confirmed through competitive binding studies. Pre-treatment of cells with celecoxib (B62257), a well-established COX-2 selective inhibitor, effectively blocks the uptake of this compound. nih.govresearchgate.net In human 5637 cancer cells, which express COX-2, pre-incubation with celecoxib prevented the specific uptake of this compound. researchgate.net This demonstrates that both compounds compete for the same binding site on the COX-2 enzyme. Similarly, in animal models, pre-treatment with celecoxib or indomethacin (B1671933), another COX inhibitor, significantly reduced the accumulation of fluorocoxib compounds in COX-2-expressing tumors and inflamed tissues. nih.govnih.govcontrolledreleasesociety.org
In Vitro Enzyme Kinetic Analyses of COX-2 Inhibition
Cellular Uptake and Subcellular Localization Investigations
The cellular uptake and retention of this compound are directly linked to the expression of COX-2 within cells, a critical feature for its use in molecular imaging.
This compound exhibits specific intracellular accumulation in cell lines that express COX-2. Studies have shown that human 5637 cancer cells, known to express COX-2, readily take up this compound. researchgate.net The uptake of the related compound, fluorocoxib A, has been extensively studied in various cancer cell lines, including 1483 HNSCC cells, which show high levels of COX-2 expression. aacrjournals.orgspiedigitallibrary.org In these cells, fluorocoxib compounds typically localize to the perinuclear region, which is consistent with the known subcellular location of the COX-2 enzyme. nih.govaacrjournals.org This specific accumulation is a key factor in generating a high signal-to-noise ratio for imaging.
The level of COX-2 expression within a cell directly influences the retention of this compound and its analogs. Cells with higher levels of COX-2 expression demonstrate significantly greater uptake and retention of these fluorescent probes. nih.govtandfonline.com For example, COX-2 overexpressed cholangiocarcinoma (CCA) cells showed higher uptake of ortho-[18F]fluorocelecoxib compared to usual CCA cells. nih.govtandfonline.com This COX-2 dependent uptake is further evidenced by the fact that tumor xenografts from COX-2 negative cell lines, such as HCT116, show minimal uptake of fluorocoxib compounds compared to COX-2 positive xenografts. acs.orgspiedigitallibrary.org The retention of the fluorescent signal in target tissues is a direct result of the specific binding of the fluorocoxib molecule to the COX-2 enzyme. nih.govcontrolledreleasesociety.org
Table 2: Cellular Uptake of Fluorocoxib Analogs in Relation to COX-2 Expression
| Cell Line/Tissue | COX-2 Expression | Compound | Uptake/Retention |
|---|---|---|---|
| Human 5637 Cancer Cells | Expressing | This compound | Specific uptake observed researchgate.net |
| 1483 HNSCC Xenografts | High | Fluorocoxib A | Bright fluorescence spiedigitallibrary.org |
| HCT116 Xenografts | Negative | Fluorocoxib A | Minimal signal spiedigitallibrary.org |
This table illustrates the correlation between COX-2 expression levels and the cellular uptake and retention of various fluorocoxib compounds.
Specificity of Intracellular Accumulation in COX-2 Expressing Cell Lines (e.g., Human 5637 Cancer Cells)
Molecular Interactions Beyond Cyclooxygenase-2
While the primary mechanism of action for this compound is the selective inhibition of COX-2, some research into related compounds has noted potential non-specific binding. For instance, the binding of some coxibs to carbonic anhydrase has been mentioned as a potential source of non-specific interactions. nih.govtandfonline.com However, for this compound and its closely related analogs, the overwhelming evidence from competitive blocking studies confirms that their specific accumulation in target tissues is predominantly driven by binding to COX-2. nih.govresearchgate.netacs.org
Preclinical Evaluation and Imaging Applications of Fluorocoxib D
In Vitro Pharmacological Characterization in Cellular Systems
Enzyme Activity Assays in Purified Preparations
Fluorocoxib D, a hydrophilic analog of fluorocoxib A, has been identified as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov In purified enzyme preparations, this compound demonstrates selective inhibition of COX-2. researchgate.netnih.govresearcher.life This selectivity is a key characteristic, as COX-2 is often upregulated in inflammatory and neoplastic tissues, making it a valuable target for diagnostic imaging. researchgate.netcontrolledreleasesociety.org
The inhibitory activity of fluorocoxib analogs is typically assessed using purified enzyme assays. For instance, the trifluoromethyl analog of fluorocoxib A, known as CF3-fluorocoxib A, was found to be a slow, tight-binding inhibitor of purified COX-2 with low nanomolar inhibitory potency. acs.org Similarly, another analog, fluorocoxib C, displayed potent and selective inhibition of COX-2 with an IC50 value of 0. 5 μM, while showing no significant inhibition of COX-1 up to a concentration of 25 μM. nih.govsemanticscholar.org These findings from related compounds underscore the potential for fluorocoxibs, including this compound, to exhibit high selectivity for COX-2 in purified enzyme systems. The evaluation of these compounds often involves thin-layer chromatography assays with radiolabeled arachidonic acid to quantify enzyme inhibition. acs.orgnih.gov
Table 1: Inhibitory Activity of Fluorocoxib Analogs in Purified Enzyme Assays An interactive data table will be available in a future version.
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Source |
| Fluorocoxib C | 0.5 | >25 | nih.gov |
| CF3-fluorocoxib A | 0.56 | >25 | acs.org |
Cellular Activity Assays in Inflammatory and Neoplastic Cell Lines (e.g., RAW264.7 Macrophages, 1483 HNSCC Cells)
The inhibitory activity of fluorocoxib compounds has been extensively studied in various cell lines to confirm their efficacy and selectivity within a cellular context. researchgate.netnih.gov this compound has been shown to selectively inhibit COX-2 in cells, a finding that is crucial for its application in imaging inflammatory and cancerous cells that overexpress this enzyme. researchgate.netnih.gov
In studies involving related fluorocoxib analogs, such as fluorocoxib A and its derivatives, cellular activity assays have been conducted in cell lines like lipopolysaccharide (LPS)-activated RAW264. 7 murine macrophages and human 1483 head and neck squamous cell carcinoma (HNSCC) cells. nih.govsemanticscholar.org These cell lines are known to express high levels of COX-2. nih.govsemanticscholar.org For example, fluorocoxib C demonstrated IC50 values of 0. 37 μM and 0. 32 μM for COX-2 inhibition in RAW264. 7 and 1483 HNSCC cells, respectively. nih.govsemanticscholar.org Similarly, CF3-fluorocoxib A showed potent COX-2 inhibition in both RAW264. 7 cells (IC50 = 0. 08 μM) and 1483 HNSCC cells (IC50 = 0. 59 μM). acs.org
The selectivity of these compounds for COX-2 within cells is often confirmed by blocking experiments. Pre-incubation of cells with a known COX-2 selective inhibitor, such as celecoxib (B62257), has been shown to prevent the labeling of cells by fluorocoxib compounds, confirming that their uptake is dependent on binding to the COX-2 active site. semanticscholar.orgnih.govaacrjournals.org This has been demonstrated in 1483 HNSCC cells and COX-2-expressing human 5637 cancer cells. semanticscholar.orgnih.gov
Table 2: Cellular IC50 Values of Fluorocoxib Analogs for COX-2 Inhibition An interactive data table will be available in a future version.
| Compound | Cell Line | IC50 (μM) | Source |
| Fluorocoxib C | RAW264.7 Macrophages | 0.37 | nih.gov |
| Fluorocoxib C | 1483 HNSCC Cells | 0.32 | nih.gov |
| CF3-fluorocoxib A | RAW264.7 Macrophages | 0.08 | acs.org |
| CF3-fluorocoxib A | 1483 HNSCC Cells | 0.59 | acs.org |
In Vivo Animal Model Investigations
Assessment in Models of Inflammatory Disease
This compound has been successfully evaluated in a mouse model of carrageenan-induced acute footpad inflammation. researchgate.netnih.gov This model is a well-established method for studying the role of COX-2 in acute inflammation, as the resulting edema is largely driven by COX-2-derived prostaglandins (B1171923). acs.orgaacrjournals.org In these studies, this compound demonstrated its ability to be detected in the inflamed tissue, highlighting its potential as an imaging agent for acute inflammatory processes. researchgate.netnih.gov The selectivity of this compound for COX-2 in this model was confirmed by blocking the enzyme's active site with celecoxib. researchgate.netnih.gov
Similar findings have been reported for other fluorocoxib analogs. For instance, both fluorocoxib A and CF3-fluorocoxib A have shown selective uptake in the inflamed paws of mice following carrageenan injection. acs.orgaacrjournals.org This uptake was significantly reduced when the animals were pretreated with a COX-2 inhibitor, further validating that the accumulation of the imaging agent is dependent on COX-2 expression. acs.orgaacrjournals.org The ability to visualize the inflamed footpad in comparison to the non-inflamed contralateral pad provides a clear measure of the agent's targeting capabilities. aacrjournals.org
This compound has also been investigated for its utility in imaging chronic inflammatory conditions, specifically in a mouse model of osteoarthritis. researchgate.netnih.gov Osteoarthritis is a degenerative joint disease with a significant inflammatory component, often involving elevated levels of COX-2. researchgate.netnih.gov The successful use of this compound to detect inflammation in this model suggests its potential as a diagnostic tool for the early detection and monitoring of osteoarthritis. researchgate.netnih.gov The selectivity of this compound in the osteoarthritis model was verified through blocking experiments with celecoxib, ensuring that the observed signal was specific to COX-2 activity. researchgate.netnih.gov Animal models are crucial for studying the pathogenesis of osteoarthritis and for the preclinical evaluation of potential therapeutic and diagnostic agents. frontiersin.orgoulu.finih.gov
Acute Inflammation Models (e.g., Carrageenan-Induced Acute Footpad Inflammation in Mice)
Evaluation in Cancer Models
The efficacy of this compound as a targeted imaging agent has been assessed in both xenograft and spontaneous cancer models. These studies aim to confirm its specificity for COX-2-expressing cancer cells and its utility in a clinically relevant context.
While extensive research on other fluorocoxibs has utilized human 1483 HNSCC xenografts, specific data for this compound in this particular model is not detailed in the available literature. nih.govnih.govacs.orgcontrolledreleasesociety.org However, the specificity of this compound has been validated in vitro using human 5637 bladder cancer cells, which are known to express COX-2. researchgate.net In these cell-based assays, pretreating the cells with celecoxib, a known COX-2 inhibitor, effectively blocked the uptake of this compound, confirming that the agent's accumulation is dependent on binding to the COX-2 enzyme. researchgate.net
This compound has been evaluated in a client-owned dog with a naturally occurring, histology-confirmed COX-2-expressing head and neck cancer. researchgate.net This model is considered highly valuable because spontaneous tumors in companion animals often share molecular and physiological characteristics with human cancers, offering a more effective bridge for translating research to the human clinic. oncotarget.comcancer.gov During a rhinoscopy procedure, this compound was administered, and its uptake in the cancerous tissue was evaluated. researchgate.net The study successfully demonstrated specific uptake in the tumor, highlighting the agent's potential for in vivo cancer detection in a spontaneous malignancy setting. researchgate.net
Canine Spontaneous Tumor Imaging with this compound
| Model | Cancer Type | Finding |
| Client-Owned Canine | Head and Neck Cancer | Uptake of this compound detected in histology-confirmed COX-2-expressing tumor during rhinoscopy. researchgate.net |
| Specific tumor-to-normal tissue signal ratio averaged 3.7 ± 0.9. researchgate.net |
Xenograft Tumor Models (e.g., Human 1483 HNSCC Xenografts)
Optical Imaging Modalities and Techniques
This compound is an optical imaging agent, meaning it is a fluorescently-labeled compound used to visualize biological targets. researchgate.net Its application relies on advanced fluorescence imaging systems capable of detecting its signal within living organisms.
The detection of fluorocoxibs in vivo and ex vivo is typically performed using sensitive optical imaging systems, such as the Xenogen IVIS system. nih.govnih.govspiedigitallibrary.org These systems are equipped with specific filters to isolate the fluorescence signal of the imaging agent from background autofluorescence. nih.gov For this compound, its utility as an optical imaging tool was demonstrated by its ability to detect COX-2-expressing cancer cells both in vitro and in vivo. researchgate.net The in vivo evaluation in a canine patient involved using endoscopic imaging to visualize the agent's accumulation in the tumor tissue. researchgate.net
A critical factor for the success of any imaging agent is achieving a high signal-to-noise ratio (SNR), which allows the target tissue to be clearly distinguished from surrounding non-target tissues. Analysis of the in vivo canine study with this compound revealed a specific tumor-to-normal tissue signal ratio averaging 3.7 ± 0.9. researchgate.net This quantitative result indicates a strong signal from the cancerous lesion relative to the background, demonstrating the agent's ability to provide clear contrast for tumor detection. researchgate.net For other near-infrared fluorocoxibs, delayed imaging protocols have been shown to improve the signal-to-noise ratio by allowing time for the agent to clear from non-target sites while being retained in the tumor. nih.gov
Fluorescence Imaging Methodologies (e.g., Xenogen IVIS System)
Specificity and Validation Strategies in Preclinical Models
Validation is a continuous process in the development of imaging agents to ensure they are binding to the intended molecular target. vanderbilt.edu For this compound, preclinical validation has focused on confirming its specific binding to the COX-2 enzyme.
A key validation strategy involves competitive binding experiments. nih.gov In studies with this compound, the specificity of its uptake was confirmed in COX-2-expressing human 5637 cancer cells by pre-treating the cells with celecoxib, a non-fluorescent, COX-2-selective inhibitor. researchgate.net The presence of celecoxib blocked the active site of the COX-2 enzyme, which in turn prevented the binding and uptake of this compound. researchgate.net This result provides strong evidence that the signal observed from this compound is a direct consequence of its specific interaction with COX-2 and not due to non-specific accumulation. researchgate.net This method of blocking uptake with a known inhibitor is a standard and crucial step in validating the target specificity of a molecular imaging probe in preclinical models. controlledreleasesociety.org
Preclinical Validation of this compound
| Validation Method | Cell Line | Finding | Conclusion |
| Competitive Binding Assay | Human 5637 Cancer Cells | Pretreatment with celecoxib blocked the specific uptake of this compound. researchgate.net | The uptake of this compound is dependent on specific binding to the COX-2 enzyme. researchgate.net |
Pharmacological Blockade of COX-2 Binding Site (e.g., using Celecoxib)
To validate that this compound specifically binds to the active site of the COX-2 enzyme, pharmacological blocking studies are employed. These experiments involve pretreating the target cells or tissues with a known, non-fluorescent COX-2 inhibitor, such as Celecoxib, before introducing this compound. The rationale is that if this compound's binding is target-specific, the prior occupation of the COX-2 binding sites by Celecoxib will prevent the fluorescent probe from accumulating.
Research has consistently demonstrated the effectiveness of this blockade. In vitro studies using COX-2-expressing human 5637 cancer cells showed that pretreatment with celecoxib successfully blocked the specific uptake of this compound. researchgate.netresearcher.lifespiedigitallibrary.org This competitive inhibition confirms that both compounds vie for the same binding location on the COX-2 enzyme. acs.orgspiedigitallibrary.orgnih.gov
Similar results have been observed with close structural analogs of this compound. For instance, the uptake of Fluorocoxib A in canine transitional cell carcinoma (TCC) xenograft tumors was significantly reduced by 70% following pretreatment with celecoxib. researchgate.net Likewise, in mouse models of inflammation, the selective uptake of CF₃-fluorocoxib A in inflamed tissues was effectively blocked by pretreating with celecoxib. acs.org In studies with Fluorocoxib C, a near-infrared probe, minimal uptake was seen in COX-2-overexpressing tumor xenografts that were pre-blocked with celecoxib. spiedigitallibrary.org This principle of competitive inhibition is a cornerstone in demonstrating the target-specific binding of these imaging agents. acs.orgnih.gov
Table 1: Summary of COX-2 Blocking Studies with Fluorocoxibs
| Fluorocoxib Analog | Model System | Blocking Agent | Outcome | Citation |
|---|---|---|---|---|
| This compound | Human 5637 cancer cells (in vitro) | Celecoxib | Specific uptake blocked | researchgate.netresearcher.lifespiedigitallibrary.orgacs.org |
| Fluorocoxib A | Canine TCC xenografts (in vivo) | Celecoxib | 70% reduction in uptake | researchgate.net |
| Fluorocoxib A | Mouse model of LCNV (in vivo) | Celecoxib | Prevented detection of COX-2 | spiedigitallibrary.orgnih.gov |
| CF₃-fluorocoxib A | Mouse model of inflammation (in vivo) | Celecoxib | Uptake in inflamed paw was blocked | acs.org |
| Fluorocoxib C | 1483 HNSCC tumor xenografts (in vivo) | Celecoxib | Minimal uptake detected post-blockade | spiedigitallibrary.org |
LCNV: Laser-induced Choroidal Neovascularization; HNSCC: Head and Neck Squamous Cell Carcinoma.
Histological and Immunohistochemical Correlation of COX-2 Expression with Probe Uptake
The definitive validation of a targeted probe's efficacy lies in correlating its signal with the actual expression of the target protein in the tissue, as confirmed by gold-standard pathological techniques like histology and immunohistochemistry (IHC).
Studies have successfully demonstrated a strong correlation between this compound uptake and COX-2 expression confirmed through these methods. In a study involving a dog with head and neck cancer, this compound uptake was detected in vivo during rhinoscopy, and subsequent histological analysis of the tissue confirmed it to be COX-2-expressing cancer. researchgate.netspiedigitallibrary.org The specific tumor-to-normal tissue ratio of the detected this compound signal averaged 3.7. researchgate.netspiedigitallibrary.org
Similar correlations have been established for Fluorocoxib A. In a carcinogen-induced mouse model of bladder cancer, the specific uptake of Fluorocoxib A was shown to correlate with increased COX-2 expression during the progression of the cancer. nih.gov Ex vivo imaging of the bladders was followed by IHC and western blot analysis, which confirmed the presence and level of COX-2. nih.gov The study found that Fluorocoxib A uptake was 4-fold higher in bladder hyperplasia and 8-fold higher in carcinoma compared to normal bladder urothelium, where no COX-2 or probe uptake was detected. nih.gov Furthermore, IHC has been used to confirm high COX-2 expression in canine colorectal adenocarcinomas that showed specific uptake of Fluorocoxib A during endoscopy. nih.gov
These studies, which directly link the fluorescent signal of the probe to the IHC-verified presence of the COX-2 enzyme in the exact same tissue samples, provide powerful evidence for the probe's specificity and its utility in accurately reporting on the molecular status of the tissue. nih.govresearchgate.net
Table 3: Correlation of Fluorocoxib Uptake with Histological COX-2 Expression
| Probe | Model | Method of Correlation | Finding | Citation |
|---|---|---|---|---|
| This compound | Canine Head and Neck Cancer | In vivo imaging and post-procedural histology | Probe uptake detected in histology-confirmed COX-2-expressing cancer. | researchgate.netspiedigitallibrary.org |
| Fluorocoxib A | Mouse Model of Bladder Cancer | Ex vivo imaging, IHC, Western Blot, Histology | Probe uptake correlated with increased COX-2 expression in hyperplasia (4-fold) and carcinoma (8-fold) vs. normal tissue. | nih.gov |
| Fluorocoxib A | Canine Colorectal Cancer | Endoscopic imaging and post-biopsy IHC | Probe uptake observed in tumors confirmed to express COX-2 by IHC. | nih.gov |
| Fluorocoxib A | Canine TCC Xenografts | Ex vivo imaging and IHC | Probe uptake overlapped with COX-2 expression confirmed by IHC. | researchgate.net |
IHC: Immunohistochemistry; TCC: Transitional Cell Carcinoma.
Structure Activity Relationship Sar and Computational Studies of Fluorocoxib Analogs
Impact of Structural Modifications on COX-2 Selectivity and Potency
The transformation of non-selective, carboxylic acid-containing nonsteroidal anti-inflammatory drugs (NSAIDs) into selective COX-2 inhibitors can be achieved by converting them into amide or ester derivatives. acs.org The potency and selectivity of these derivatives are highly dependent on the nature of the substituents and linkers used.
For instance, studies on indomethacin (B1671933) conjugates have shown that the length and electronic properties of the linker moiety significantly impact COX-2 inhibitory potential. acs.org An increase in the alkyl chain length of the linker in certain indomethacin derivatives led to a substantial increase in both COX-2 inhibitory potency and selectivity. acs.org Specifically, a derivative with an n-butyldiamide linker, Fluorocoxib A, was identified as one of the most potent and selective inhibitors in its class. acs.org
Further modifications, such as the introduction of a trifluoromethyl group to create CF3-fluorocoxib A, have demonstrated improved potency in inhibiting wild-type COX-2 and a series of site-directed COX-2 mutants. acs.orgnih.gov This analog exhibits slow, tight-binding inhibition of COX-2 with low nanomolar inhibitory potency. acs.orgnih.gov The substitution of a fluorine atom can increase van der Waals contacts with the enzyme, contributing to enhanced affinity and selectivity for COX-2 over COX-1. researchgate.net
The nature of the heteroatom within the scaffold also plays a role. For example, in some series of compounds, sulfides were found to be more potent and selective COX-2 inhibitors than the corresponding sulfoxides or sulfones. acs.org Additionally, the substituent on the phenyl ring of certain inhibitor classes has been shown to influence selectivity, with an OH group at the para-position conferring the most potent and selective COX-2 inhibition in one study. brieflands.com
Table 1: In Vitro COX-2 Inhibition Data for Selected Fluorocoxib Analogs
| Compound | Description | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|---|---|
| Fluorocoxib A (41) | n-butyldiamide linker | 0.31 (in RAW264.7 cells) | >100 | >322 |
| CF3-fluorocoxib A | Trifluoromethyl analog of Fluorocoxib A | 0.56 (purified enzyme), 0.08 (in RAW264.7 cells) | >25 | >44.6 |
| Fluorocoxib D | Hydrophilic analog of Fluorocoxib A | 0.23 (purified enzyme) | >4 | >17.4 |
| Compound 3a | Fluorinated indomethacin analog | 0.140 | - | - |
| Compound 16 | Indomethacin derivative | 0.409 | - | - |
Data sourced from multiple studies. acs.orgresearchgate.netnih.govresearchgate.net Note that experimental conditions may vary between studies.
Rational Design for Enhanced Imaging Properties and Target Engagement
The rational design of fluorocoxib analogs extends beyond improving inhibitory activity to enhancing their properties for molecular imaging. acs.org The goal is to develop agents that can selectively bind to and visualize COX-2 expression in tissues, which is a hallmark of inflammation and various cancers. nih.gov
A key strategy involves conjugating a COX-2 inhibitor with a fluorophore. acs.org The choice of the fluorophore and the tether linking it to the inhibitor are critical. acs.org For example, while some fluorescent derivatives of indomethacin showed no COX inhibitory activity, others, particularly those with specific linkers and fluorophores like tetraethyl 5- or 6-sulforhodamine, retained and even gained COX-2 selectivity. acs.org
This compound, a hydrophilic analog of Fluorocoxib A, was specifically designed for improved water solubility and favorable photophysical properties for in vivo imaging. nih.gov Its design allows for the detection of COX-2 in intact cells and in animal models of inflammation. nih.gov The uptake and retention of this compound in cells have been shown to be due to its selective binding to COX-2, as pre-incubation with the COX-2 inhibitor celecoxib (B62257) blocks this uptake. nih.gov
More advanced strategies include the development of nanoparticle-based delivery systems for fluorocoxib analogs. nih.gov These nanoparticles can solubilize the imaging agent and are designed for multifunctionality and a high signal-to-noise ratio in pathological tissues. nih.gov For instance, reactive oxygen species (ROS)-responsive micellar nanoparticles have been used to carry Fluorocoxib A for in vivo visualization of COX-2. nih.gov
Theoretical Modeling and Docking Simulations for Ligand-Enzyme Interactions
Computational methods, including theoretical modeling and molecular docking simulations, are indispensable tools for understanding the interactions between fluorocoxib analogs and the COX-2 enzyme at an atomic level. nih.gov These in silico approaches provide insights into the molecular basis of protein-ligand interactions, guiding the rational design of more potent and selective inhibitors. nih.govohsu.edu
Molecular docking studies are used to predict the binding poses and affinities of ligands within the active site of the COX-2 enzyme. mdpi.com These simulations help to elucidate why certain structural modifications enhance binding. For example, docking studies have revealed that a fluorinated analog of indomethacin exhibited a significant increase in van der Waals contacts with COX-2, which explains the enhanced affinity and selectivity. researchgate.net The calculated binding free energy (ΔG) for this analog with COX-2 was notably more favorable than with COX-1. researchgate.net
Molecular dynamics (MD) simulations further refine the understanding obtained from static docking models by studying the dynamic behavior of the ligand-enzyme complex over time. nih.govmdpi.com These simulations can reveal conformational changes in both the ligand and the enzyme upon binding and help to assess the stability of the interactions. frontiersin.org
These computational approaches have been successfully used to:
Predict the binding affinity of novel derivatives. rsc.org
Explain the selectivity of inhibitors for COX-2 over COX-1. researchgate.net
Guide the structural modification of existing NSAIDs to create selective COX-2 inhibitors. rsc.org
Analyze the impact of different substituents on the binding mode and inhibitory activity. brieflands.com
By combining experimental SAR data with computational modeling, researchers can more efficiently design and screen new fluorocoxib analogs with optimized properties for both therapeutic and diagnostic applications. nih.govmdpi.com
Perspectives and Future Research Directions in Fluorocoxib D Applications
Advancements in Optical Molecular Imaging Methodologies
Optical molecular imaging provides a powerful platform for visualizing biological processes at the cellular and molecular level. Fluorocoxib D is well-suited for this modality due to its intrinsic photophysical properties which allow for the detection of COX-2 in various pathological states. acs.org
Future advancements are likely to focus on enhancing the sensitivity and resolution of this compound imaging. Methodologies such as near-infrared (NIR) fluorescence imaging, which allows for deeper tissue penetration, are a key area of development. researchgate.netomicsonline.org While research has highlighted NIR probes like Fluorocoxib C, the principles could be applied to develop NIR analogs of this compound to improve signal-to-noise ratios for detecting lesions deep within the body. spiedigitallibrary.orgnih.gov
Another avenue for advancement lies in refining imaging techniques to improve quantitative analysis. High dynamic range (HDR) imaging, for instance, can enhance the quality and signal-to-noise ratio of fluorescence microscopy, allowing for more precise tracking of the probe's behavior. spiedigitallibrary.org Furthermore, the development of multimodal imaging agents, perhaps by incorporating a radionuclide for Positron Emission Tomography (PET) alongside the fluorescent rhodamine tag of this compound, could provide complementary anatomical and functional information. researchgate.netmdpi.com This would combine the high sensitivity of fluorescence imaging with the quantitative and tomographic capabilities of PET.
Research has demonstrated the effectiveness of this compound in detecting COX-2 in mouse models of inflammation and osteoarthritis. acs.org Its selectivity has been confirmed by blocking the enzyme's active site with celecoxib (B62257), demonstrating that the uptake is target-specific. acs.orgresearchgate.net
| This compound In Vivo Imaging Studies | |
| Animal Model | Mouse |
| Condition | Carrageenan-induced acute footpad inflammation |
| Key Finding | Successful detection of COX-2 in inflamed tissue. acs.org |
| Animal Model | Mouse |
| Condition | Osteoarthritis |
| Key Finding | Enabled detection of inflammation associated with osteoarthritis. acs.org |
| Animal Model | Dog |
| Condition | Spontaneous COX-2-expressing head and neck cancer |
| Key Finding | Specific tumor-to-normal tissue signal ratio averaging 3.7 ± 0.9. spiedigitallibrary.orgresearcher.lifenih.gov |
Exploration of Novel Diagnostic or Theranostic Paradigms
The primary application of this compound has been in diagnostics, specifically for the early detection of inflammatory diseases and cancers that overexpress COX-2. acs.orgresearcher.life Its utility in guiding minimally invasive biopsies and surgical resections represents a significant novel diagnostic paradigm, helping to delineate tumor margins from healthy tissue. researcher.lifenih.gov
The future exploration of this compound is poised to move from purely diagnostic to "theranostic" applications. Theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent. nih.gov While this compound itself is an imaging agent, it can serve as the targeting component of a more complex theranostic system.
A potential paradigm involves linking this compound to a cytotoxic agent. This would allow for the simultaneous visualization and treatment of COX-2-expressing tumors. Research on related compounds, such as the co-encapsulation of the fluorescent probe Fluorocoxib Q and the therapeutic agent Chemocoxib A into nanoparticles, provides a clear blueprint for this approach. biorxiv.orgacs.org Such a system would ensure that the therapeutic payload is delivered specifically to the target cells, which can be verified in real-time through imaging, potentially increasing efficacy while minimizing systemic toxicity.
This concept builds on the established role of COX-2 as a therapeutic target in some cancers and inflammatory diseases. acs.orgnih.gov The development of a this compound-based theranostic agent would represent a significant step towards personalized medicine, where patients are selected for therapy based on the visual confirmation of the target biomarker via imaging. ecancer.org
Integration with Nanotechnology and Advanced Drug Delivery Systems
The integration of imaging agents with nanotechnology offers solutions to challenges such as poor solubility and non-specific biodistribution. controlledreleasesociety.orgmedsci.org Although this compound was developed as a more water-soluble alternative to Fluorocoxib A, its formulation within advanced drug delivery systems could further enhance its clinical potential. acs.orgresearcher.life
Polymeric micellar nanoparticles are a promising platform. researchgate.net Research has shown that encapsulating Fluorocoxib A in nanoparticles (FA-NPs) enables intravenous administration and targeted delivery to tumors and inflamed tissues. nih.govcontrolledreleasesociety.org These nanoparticles can be designed to be responsive to the tumor microenvironment, such as releasing their cargo in the presence of reactive oxygen species (ROS), which are often elevated in cancer and inflammatory sites. controlledreleasesociety.org A similar strategy could be employed for this compound to achieve even greater target accumulation and signal retention.
These nano-formulations can improve pharmacokinetics, prolong circulation time, and exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.govfrontiersin.org By combining this with the active targeting of this compound to COX-2, a multi-stage targeting mechanism can be achieved, leading to superior signal-to-noise ratios for imaging. nih.gov
Furthermore, nanotechnology enables the co-delivery of multiple agents. As mentioned in the theranostics section, nanoparticles could be loaded with both this compound for imaging and a chemotherapeutic drug for treatment. biorxiv.orgacs.org This synergistic approach, facilitated by nanocarriers like liposomes or polymers, is a major direction for future cancer therapy research. frontiersin.orgdovepress.com
| Potential Nanotechnology Integration Strategies for this compound | |
| Nanocarrier Type | Polymeric Micelles |
| Rationale/Advantage | Enhances solubility, allows for stimuli-responsive release (e.g., ROS-triggered), and can co-deliver therapeutic agents. biorxiv.orgcontrolledreleasesociety.org |
| Nanocarrier Type | Liposomes |
| Rationale/Advantage | Biocompatible, well-established for clinical use, and can encapsulate both hydrophilic and hydrophobic agents. researchgate.netdovepress.com |
| Nanocarrier Type | Inorganic Nanoparticles (e.g., Gold) |
| Rationale/Advantage | Can offer additional imaging modalities (e.g., photoacoustic imaging) or therapeutic functions (e.g., photothermal therapy). dovepress.com |
Development of Companion Animal Models for Translational Research
Translating promising preclinical findings into human clinical applications is a major challenge in drug and imaging agent development. Spontaneously occurring cancers in companion animals, such as dogs, offer a valuable translational model because they often share biological behaviors, therapeutic responses, and genetic complexity with human cancers. dovepress.com
This compound has already been evaluated in a canine model, demonstrating its potential for successful clinical translation. researcher.lifenih.gov In a study involving healthy research dogs, the pharmacokinetic profile of this compound was established. spiedigitallibrary.orgresearcher.liferesearchgate.net More significantly, the agent was used to detect a spontaneous, COX-2-expressing head and neck cancer in a client-owned dog, providing strong evidence of its in vivo efficacy in a setting that closely mimics a human clinical scenario. spiedigitallibrary.orgresearcher.life
Future research should expand the use of such companion animal models. Veterinary clinical trials in dogs or cats with naturally occurring osteoarthritis or various types of COX-2-positive cancers can provide crucial data on the diagnostic accuracy and utility of this compound. acs.orgdovepress.com These studies are advantageous because the shorter lifespan of these animals allows for a more rapid assessment of long-term outcomes compared to human trials. dovepress.com
Q & A
Basic Research Questions
Q. How should researchers design a preclinical safety assessment for Fluorocoxib D in animal models?
- Methodological Answer : Follow protocols similar to the pharmacokinetic study in dogs, which administered this compound intravenously (1 mg/kg over 20 minutes) and monitored hematological parameters (CBC, serum biochemistry, urinalysis). Ensure detailed documentation of animal health status pre- and post-administration, including outlier values (e.g., WBC, platelet counts) as shown in Table 2 of the referenced study . Adhere to guidelines for experimental replication by providing exhaustive descriptions of dosing regimens, sample collection timelines, and instrumentation specifications to ensure reproducibility .
Q. What strategies are effective for formulating research questions on this compound’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- PICO : In COX-2-expressing cancer models (P), how does this compound (I) compare to non-targeted NSAIDs (C) in reducing prostaglandin synthesis (O)?
- FINER : Ensure questions address gaps in COX-2-targeted imaging agent development while aligning with ethical standards for animal or in vitro studies .
Q. What are the minimum data requirements for validating this compound’s purity in new synthetic batches?
- Methodological Answer : For novel compounds, provide chromatographic purity data (HPLC/LC-MS), elemental analysis, and spectroscopic evidence (NMR, IR). For known compounds, cite prior literature but include batch-specific validation (e.g., ≥95% purity thresholds). Follow journal guidelines to limit main-text data to critical parameters, with extended datasets in supplementary materials .
Advanced Research Questions
Q. How can researchers optimize this compound’s experimental protocols to minimize interspecies variability in pharmacokinetic studies?
- Methodological Answer : Conduct cross-species dose-ranging studies (rodents, canines, primates) with allometric scaling to adjust for metabolic differences. Use population pharmacokinetic modeling to identify covariates (e.g., body weight, enzyme activity) influencing drug clearance. Validate findings against prior in vivo safety data, such as the canine study where no adverse events were observed at 1 mg/kg . Address variability by standardizing sampling intervals and assay methodologies across species .
Q. How should contradictions between in vitro and in vivo pharmacokinetic data for this compound be resolved?
- Methodological Answer : Reconcile discrepancies by:
- Cross-validation : Repeat in vitro assays under physiological conditions (e.g., protein-binding adjustments).
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate in vivo absorption/distribution.
- Statistical analysis : Apply Bland-Altman plots or Deming regression to assess agreement between datasets . Reference prior studies where this compound’s safety profile was consistent across models despite methodological differences .
Q. What experimental controls are critical for ensuring specificity in this compound’s COX-2 targeting assays?
- Methodological Answer : Include:
- Negative controls : COX-1-expressing cell lines or tissues to confirm selectivity.
- Pharmacological inhibitors : Co-treatment with COX-2 inhibitors (e.g., celecoxib) to block this compound binding.
- Isotype controls : For immunohistochemistry studies, use irrelevant antibodies to rule out nonspecific staining. Document all controls in methods sections, adhering to reproducibility standards .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For small sample sizes, apply non-parametric tests (Mann-Whitney U) with corrections for multiple comparisons. Report confidence intervals and effect sizes, as seen in Table 2 of the canine study, where outliers were explicitly noted .
Data Presentation & Compliance
Q. How should large-scale raw data from this compound studies be structured for publication?
- Methodological Answer : Follow journal-specific guidelines:
- Main text : Include processed data central to conclusions (e.g., summary statistics, dose-response curves).
- Supplementary files : Archive raw datasets (e.g., CBC results, pharmacokinetic timepoints) in machine-readable formats (CSV, Excel). Use hyperlinks for in-text referencing, as recommended by the Beilstein Journal of Organic Chemistry .
Q. What ethical considerations are paramount when designing human trials involving this compound derivatives?
- Methodological Answer : Obtain IRB approval and register trials in primary registries (e.g., ClinicalTrials.gov ). Document informed consent processes and inclusion/exclusion criteria rigorously. For preclinical work, adhere to ARRIVE guidelines for animal studies, ensuring transparency in sample size justification and humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
